7-(5-methylfuran-2-yl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(5-methylfuran-2-yl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one is a complex organic compound that belongs to the class of chromenoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a fused ring system combining benzene, chromene, quinoline, and furan moieties, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(5-methylfuran-2-yl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one typically involves multi-step organic reactions. One common method includes the condensation of substituted anilines with 4-chloro-3-formylcoumarin under ultrasound irradiation. This catalyst-free protocol offers mild reaction conditions, short reaction times, and high yields . Another method involves the aerobic, metal-free synthesis using 2-amino carbonyl compounds and 4-hydroxycoumarin derivatives .
Industrial Production Methods
Industrial production of this compound may utilize scalable methods such as microwave-assisted synthesis or continuous flow chemistry to enhance efficiency and yield. These methods can be optimized to reduce reaction times and improve the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the quinoline moiety, potentially converting it into a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzene and quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can be further analyzed for their biological and chemical properties.
Scientific Research Applications
Chemistry
In chemistry, 7-(5-methylfuran-2-yl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one is studied for its unique reactivity and potential as a building block for more complex molecules. Its ability to undergo various chemical transformations makes it a valuable compound for synthetic organic chemistry.
Biology and Medicine
This compound has shown promise in biological studies due to its potential anti-bacterial, anti-fungal, and anti-cancer properties . Its complex structure allows it to interact with various biological targets, making it a candidate for drug development and therapeutic applications.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence. Its ability to form stable complexes with metals also makes it useful in catalysis and material science.
Mechanism of Action
The mechanism by which 7-(5-methylfuran-2-yl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting their activity or altering their function. Pathways involved may include inhibition of DNA synthesis in cancer cells or disruption of cell membrane integrity in bacteria.
Comparison with Similar Compounds
Similar Compounds
Chromeno[4,3-b]pyridin-6-one: Similar in structure but with a pyridine ring instead of quinoline.
Coumarin derivatives: Share the chromene moiety but differ in the fused ring systems.
Quinoline derivatives: Similar quinoline structure but lack the fused chromene and furan rings.
Uniqueness
7-(5-methylfuran-2-yl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one is unique due to its combination of multiple fused rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C25H17NO3 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
13-(5-methylfuran-2-yl)-10-oxa-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),3(12),4,6,8,15,17,19,21-nonaen-11-one |
InChI |
InChI=1S/C25H17NO3/c1-14-10-13-20(28-14)22-21-16-7-3-2-6-15(16)11-12-18(21)26-24-17-8-4-5-9-19(17)29-25(27)23(22)24/h2-13,22,26H,1H3 |
InChI Key |
SIPDLTGXIDNIHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2C3=C(C=CC4=CC=CC=C43)NC5=C2C(=O)OC6=CC=CC=C65 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.